molecular formula C31H50N10O9 B12385173 Lys-Phe-Glu-Arg-Gln

Lys-Phe-Glu-Arg-Gln

Cat. No.: B12385173
M. Wt: 706.8 g/mol
InChI Key: KIMKBQNKPBJGBS-VUBDRERZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Phe-Glu-Arg-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lys-Phe-Glu-Arg-Gln primarily undergoes hydrolysis and enzymatic degradation. The peptide can be cleaved by proteases, which break the peptide bonds between amino acids. Additionally, it can participate in oxidation-reduction reactions, particularly involving the amino acid residues.

Common Reagents and Conditions

    Proteases: Enzymes like trypsin and chymotrypsin can cleave the peptide at specific sites.

    Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents can oxidize certain amino acid residues.

    Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds if present.

Major Products Formed

The major products formed from the degradation of this compound are smaller peptide fragments and free amino acids. These products can be further metabolized or utilized in various cellular processes.

Mechanism of Action

The mechanism of action of Lys-Phe-Glu-Arg-Gln involves its recognition by HSC70, a chaperone protein. HSC70 binds to the peptide sequence and facilitates its transport to the lysosomal membrane. The peptide is then translocated into the lysosome, where it undergoes degradation . This process is crucial for the selective degradation of damaged or misfolded proteins, maintaining cellular homeostasis .

Properties

Molecular Formula

C31H50N10O9

Molecular Weight

706.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

KIMKBQNKPBJGBS-VUBDRERZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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